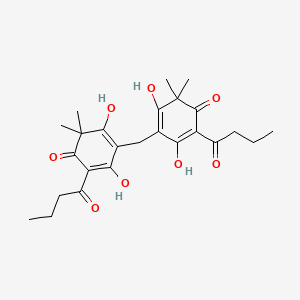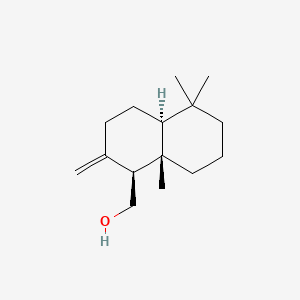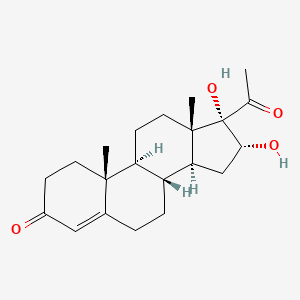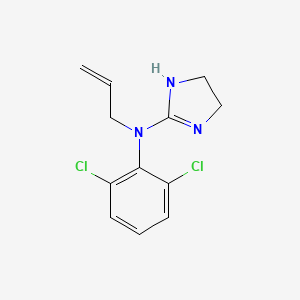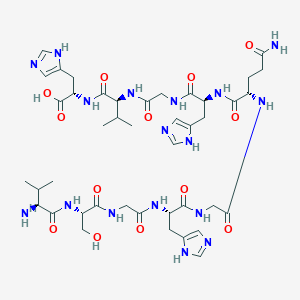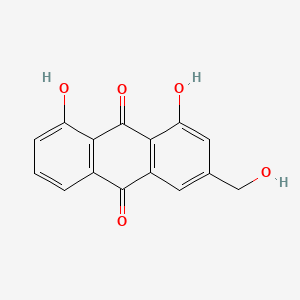
(arg8,des-Gly-NH29)-vasopressin
Übersicht
Beschreibung
Argipressin, des-glynh2(9)-, can effect on aggregation of blood platelets.
Wissenschaftliche Forschungsanwendungen
Blood-Brain Barrier Transport
DGAVP has been studied for its ability to cross the blood-brain barrier (BBB). Research indicates that DGAVP can be transported across the BBB by passive diffusion, although the extent of transport is very low . This property is significant for developing therapeutic agents targeting the central nervous system.
Memory and Cognitive Enhancement
Studies have explored the potential of DGAVP in enhancing memory and cognitive functions. While some studies did not find significant effects on memory, DGAVP did show an increase in concentration levels and mood in participants . This suggests a potential application in treating cognitive disorders or enhancing cognitive abilities in healthy individuals.
. This is crucial because calcium signaling plays a vital role in various cellular processes, including neurotransmission, muscle contraction, and cell growth.Psychopharmacology
DGAVP’s influence on mood and alertness points to its potential use in psychopharmacology . It could be used to develop treatments for mood disorders or to manage alertness in conditions that affect sleep patterns.
Peptide Therapeutics
The pharmacokinetic characteristics of DGAVP, such as its plasma mean residence time and elimination rate, are important for the development of peptide-based therapeutics . Understanding these characteristics can help in designing drugs with optimal dosing schedules and delivery methods.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIOPJBWYQZRQ-DKTXOJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N13O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(arg8,des-Gly-NH29)-vasopressin | |
CAS RN |
37552-33-3 | |
| Record name | Argipressin, des-glynh2(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESGLYCINAMIDE ARGININE VASOPRESSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN9TZR2O9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of DGAVP?
A1: While the exact mechanism remains unclear, DGAVP is believed to exert its effects primarily through vasopressin receptors, particularly the V1a subtype. These receptors are found in various brain regions associated with learning, memory, and reward processing [, , ].
Q2: What is the molecular formula and weight of DGAVP?
A2: The molecular formula of DGAVP is C46H65N13O11S2. Its molecular weight is 1068.26 g/mol.
Q3: Is there spectroscopic data available for DGAVP?
A3: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize peptide structures.
Q4: Are there specific material compatibility concerns with DGAVP?
A4: As a peptide, DGAVP might exhibit adsorption to certain materials like glass or plastics. Appropriate storage containers and handling procedures are essential to minimize such losses.
Q5: How stable is DGAVP under various conditions?
A5: DGAVP demonstrates varying stability depending on the environment. Its half-life in human plasma is greater than 12 hours, primarily metabolized by carboxypeptidase activities []. Formulation strategies, like lyophilization, might be employed to enhance stability.
Q6: What are the routes of administration for DGAVP?
A6: DGAVP has been investigated via various routes, including intravenous, subcutaneous, intranasal, and intracerebroventricular administration [, , , ]. The choice of route depends on the specific research question and desired pharmacokinetic profile.
Q7: How is DGAVP absorbed and distributed in the body?
A7: Following intravenous injection in rats, DGAVP exhibits a biphasic decay with a short distribution phase and a longer elimination phase, indicating rapid distribution to tissues []. Subcutaneous administration results in near complete bioavailability, suggesting efficient absorption from the injection site [].
Q8: How is DGAVP metabolized and excreted?
A8: Carboxypeptidase enzymes are primarily responsible for DGAVP's metabolism, leading to the formation of AVP-(1-7) as a major metabolite. Both AVP-(1-7) and tyrosine are detected in the blood following DGAVP administration []. The specific excretion pathways have not been extensively characterized in the provided research.
Q9: What about clinical trials with DGAVP in patients with cognitive dysfunction?
A9: Clinical trials investigating DGAVP's therapeutic potential have yielded mixed results. While some studies report improvements in specific cognitive domains, such as word list learning in patients with mild brain trauma, others have not shown significant benefits in conditions like Alzheimer's disease or Korsakoff's syndrome [, , ]. More research is necessary to fully elucidate DGAVP's clinical utility.
Q10: How is DGAVP quantified in biological samples?
A10: Sensitive and specific analytical techniques like radioimmunoassay (RIA) [] are commonly employed to measure DGAVP concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful method for quantifying DGAVP and its metabolites [].
Q11: When was DGAVP first synthesized, and what were the initial research interests?
A11: While the provided abstracts lack precise historical details, DGAVP's development likely stemmed from research exploring the roles of vasopressin and its analogs in various physiological and behavioral processes. Early investigations focused on its effects on memory, learning, and drug self-administration [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



